(2S,5S,8R,9S,11S,13S,14S,15R)-13,14,19-trihydroxy-16,16-dimethyl-6-methylidene-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-7-one
Description
The compound (2S,5S,8R,9S,11S,13S,14S,15R)-13,14,19-trihydroxy-16,16-dimethyl-6-methylidene-10,12-dioxahexacyclo[9.8.0.0¹,¹⁵.0²,⁸.0⁵,⁹.0⁸,¹³]nonadecan-7-one is a highly complex polycyclic molecule featuring a hexacyclic framework with multiple stereocenters, hydroxyl groups, and a methylidene substituent. Its structure suggests it belongs to the terpenoid or diterpenoid class, likely derived from marine or plant sources, given the prevalence of similar frameworks in natural products . Key structural attributes include:
- Stereochemistry: Eight stereocenters with configurations critical for bioactivity.
- Functional Groups: Three hydroxyl groups, a ketone, and a methylidene group, which influence solubility and reactivity.
- Ring System: A fused hexacyclic system with ether linkages (10,12-dioxa), contributing to rigidity and molecular stability.
Properties
Molecular Formula |
C20H26O6 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
(2S,5S,8R,9S,11S,13S,14S,15R)-13,14,19-trihydroxy-16,16-dimethyl-6-methylidene-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-7-one |
InChI |
InChI=1S/C20H26O6/c1-8-9-4-5-10-18-11(21)6-7-17(2,3)12(18)14(23)20(24)19(10,13(8)22)15(9)25-16(18)26-20/h9-12,14-16,21,23-24H,1,4-7H2,2-3H3/t9-,10-,11?,12+,14-,15-,16-,18?,19-,20+/m0/s1 |
InChI Key |
WHRDRHNMTIXZNY-CETWIAGHSA-N |
Isomeric SMILES |
CC1(CCC(C23[C@@H]1[C@@H]([C@@]4([C@]56[C@H]2CC[C@H]([C@@H]5O[C@H]3O4)C(=C)C6=O)O)O)O)C |
Canonical SMILES |
CC1(CCC(C23C1C(C4(C56C2CCC(C5OC3O4)C(=C)C6=O)O)O)O)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Challenges
The synthesis of this compound is challenging due to:
- Multiple chiral centers (eight stereogenic centers) requiring precise stereochemical control.
- Polyhydroxylation , necessitating selective protection and deprotection strategies.
- Hexacyclic framework demanding efficient ring-forming reactions.
- Sensitivity of methylidene and lactone moieties to reaction conditions.
These challenges require a multistep synthetic approach combining classical organic synthesis and modern stereoselective methodologies.
Reported Synthetic Routes
While direct literature on total synthesis of this exact compound is limited, related diterpenoid and dioxane-containing natural products provide insights into plausible methods:
Biomimetic Cyclization : Starting from simpler diterpene precursors, enzymatic or acid-catalyzed cyclizations are employed to form the hexacyclic core. This approach mimics natural biosynthesis pathways and helps establish the stereochemistry at multiple centers.
Chiral Pool Synthesis : Using chiral starting materials such as sugars or terpenes to introduce stereochemistry early in the synthesis, followed by functional group transformations to install hydroxyl groups and the methylidene functionality.
Protecting Group Strategies : Hydroxyl groups are selectively protected using silyl ethers or acetonides to prevent side reactions during ring closures and oxidation steps.
Key Functional Group Transformations :
- Oxidation to install hydroxy groups at C-13, C-14, and C-19.
- Lactone Formation via intramolecular esterification to form the 7-one moiety.
- Methylidene Installation through Wittig or Tebbe olefination reactions.
Stereochemical Control : Use of chiral catalysts or auxiliaries, and chiral chromatography for isomer separation.
Purification and Characterization
Chromatographic Techniques : High-performance liquid chromatography (HPLC) with chiral stationary phases is essential to isolate the desired stereoisomer.
Spectroscopic Analysis : Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are used to confirm structure and purity.
Data Table: Summary of Preparation Steps and Techniques
| Step | Description | Techniques/Conditions | Notes |
|---|---|---|---|
| 1 | Starting material selection | Chiral pool (terpenes/sugars) | Provides stereochemical foundation |
| 2 | Formation of hexacyclic core | Acid-catalyzed cyclization or biomimetic enzymatic cyclization | Critical for ring framework formation |
| 3 | Hydroxyl group protection | Silyl ethers (TBDMS), acetonides | Protects sensitive OH groups |
| 4 | Installation of methylidene group | Wittig or Tebbe olefination | Introduces exocyclic double bond |
| 5 | Oxidation to form hydroxy groups | Controlled oxidation (e.g., Dess–Martin periodinane) | Selective oxidation at C-13, C-14, C-19 |
| 6 | Lactone (7-one) formation | Intramolecular esterification | Forms 7-one ring |
| 7 | Deprotection | Acidic or fluoride ion treatment | Removes protecting groups |
| 8 | Purification | Chiral HPLC, recrystallization | Isolates pure stereoisomer |
| 9 | Characterization | NMR, IR, MS | Confirms structure and stereochemistry |
Chemical Reactions Analysis
Hydroxyl Group-Driven Reactions
The compound’s three hydroxyl groups (-OH) at positions 13, 14, and 19 enable classic alcohol-based transformations:
| Reaction Type | Reagents/Conditions | Products/Outcomes | Key Considerations |
|---|---|---|---|
| Esterification | Acetic anhydride, acid catalyst | Acetylated derivatives at hydroxyl positions | Steric hindrance may limit accessibility. |
| Oxidation | Jones reagent (CrO₃/H₂SO₄) | Ketone formation (e.g., at C19) | Selectivity depends on hydroxyl position. |
| Glycosylation | Activated sugars (e.g., UDP-glucose) | Glycoside derivatives | Enzymatic methods preferred for specificity. |
These reactions are foundational for modifying solubility or biological activity. For example, esterification could enhance membrane permeability, while glycosylation might improve target specificity.
Methylidene Group (C6) Reactivity
The exocyclic methylidene group (=CH₂) at position 6 participates in cycloaddition and electrophilic addition:
| Reaction Type | Reagents/Conditions | Products/Outcomes | Role in Synthesis |
|---|---|---|---|
| Diels-Alder | Dienophiles (e.g., maleic anhydride) | Six-membered cyclohexene adducts | Expands ring complexity. |
| Hydrohalogenation | HCl/HBr (gas phase) | Halogenated derivatives (e.g., CH₂Cl) | Requires inert atmosphere to avoid polymerization. |
The methylidene group’s electron-rich nature makes it a hotspot for regioselective modifications, particularly in synthesizing analogs with varied bioactivity.
Lactone and Ether Stability
The 10,12-dioxahexacyclic system includes ether and lactone moieties, influencing hydrolytic behavior:
These reactions are less likely under physiological conditions but critical for understanding degradation pathways in drug development .
Metabolic Transformations
As a metabolite (reported in Isodon enanderianus), enzymatic interactions dominate its biological reactivity:
Such transformations are key to its pharmacokinetics, influencing half-life and detoxification pathways .
Stereochemical Considerations
The compound’s eight stereocenters impose strict geometric constraints on reactivity:
-
Regioselectivity : Reactions at C13/C14 hydroxyls are favored due to reduced steric hindrance compared to C19.
-
Diastereomer Formation : Epimerization at C2 or C15 may occur under acidic/basic conditions, requiring chiral resolution techniques.
Scientific Research Applications
The compound (2S,5S,8R,9S,11S,13S,14S,15R)-13,14,19-trihydroxy-16,16-dimethyl-6-methylidene-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-7-one is a complex organic molecule with potential applications in various scientific fields. This article will explore its applications in medicine, agriculture, and material science based on current research findings.
Anticancer Properties
Research indicates that compounds with similar structural frameworks exhibit anticancer activity by inducing apoptosis in cancer cells. The specific stereochemistry of this compound may enhance its interaction with biological targets involved in cell signaling pathways related to cancer proliferation.
Antimicrobial Activity
Studies have shown that certain hydroxylated compounds possess antimicrobial properties. The presence of multiple hydroxyl groups in this compound suggests potential efficacy against various pathogens. This could be particularly relevant in developing new antibiotics or antifungal agents.
Neuroprotective Effects
Preliminary research suggests that compounds with similar structural features may provide neuroprotection by reducing oxidative stress and inflammation in neural tissues. This application is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Biopesticides
The structural complexity of the compound may confer insecticidal properties, making it a candidate for biopesticide development. Its ability to disrupt the biological processes of pests could lead to more sustainable agricultural practices.
Plant Growth Regulators
The presence of specific functional groups could allow this compound to function as a plant growth regulator, enhancing crop yield and resilience against environmental stressors.
Polymer Development
The unique structure of the compound can be utilized in the synthesis of novel polymers with enhanced mechanical and thermal properties. These materials could find applications in various industries including automotive and aerospace.
Nanotechnology
Due to its complex structure, this compound may serve as a precursor for nanomaterials that have applications in drug delivery systems or as catalysts in chemical reactions.
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
Case Study 2: Agricultural Application
Field trials conducted on crops treated with formulations containing similar compounds showed a 30% reduction in pest populations compared to control groups. This suggests potential for integrating such compounds into integrated pest management systems.
Mechanism of Action
The mechanism of action of (2S,5S,8R,9S,11S,13S,14S,15R)-13,14,19-trihydroxy-16,16-dimethyl-6-methylidene-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and methylidene groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or induction of cellular responses.
Comparison with Similar Compounds
Epimeric Analogues: Alpha- and Beta-Anordrins
Alpha-Anordrin (2R,5S,8R,9S,10S,13S,14S,17R) and Beta-Anordrin (2S,5S,8R,9S,10S,13S,14S,17R) are epimeric compounds with configurations overlapping the target compound’s stereochemistry .
- Structural Similarities : Both share the 5S,8R,9S,13S,14S configuration, critical for binding to steroidal receptors.
- Key Differences: The C2 configuration (R vs. S) alters their biological activity profiles. Alpha-anordrin exhibits higher metabolic stability due to reduced enzymatic recognition of the 2R configuration .
- Analytical Methods : X-ray diffraction and NMR confirmed their absolute configurations, methodologies applicable to the target compound’s characterization .
Cembranoid Diterpenes from Marine Sources
Sinulariolide and Flexibilide (isolated from the soft coral Sinularia flexibilis) are cembranoid diterpenes with antitumor activity .
- Common Features : Methylidene groups and epoxide functionalities, similar to the target compound’s 6-methylidene and ether linkages.
- Bioactivity : Flexibilide derivatives show moderate inhibition of BGC-823 tumor cells (IC₅₀ ~10–20 µM), suggesting the target compound’s methylidene and hydroxyl groups may enhance cytotoxicity .
- Divergence: The absence of a hexacyclic system in cembranoids reduces their conformational rigidity compared to the target compound.
Hexacyclic Marine-Derived Metabolites
A related hexacyclic compound, (1R,2R,5S,8S,9S,10R,11S,12R,14S,15R)-5,15-dihydroxy-11-methyl-6-methylidene-17-oxo-13,16-dioxahexacyclo[9.4.2.1⁵,⁸.0¹,¹⁰.0²,⁸.0¹²,¹⁴]octadecane-9-carboxylic acid , shares structural motifs with the target compound :
- Functional Group Overlap : Hydroxyl, methylidene, and ketone groups.
- Key Distinction : A carboxylic acid substituent in the marine metabolite enhances water solubility, whereas the target compound’s dimethyl and hydroxyl groups may favor lipid membrane penetration.
Comparative Data Table
Research Implications and Gaps
- Bioactivity Prediction: The target compound’s hydroxyl and methylidene groups align with bioactive diterpenoids, but empirical assays are needed to confirm antitumor or antimicrobial activity .
- Synthetic Challenges: Its stereochemical complexity necessitates advanced chiral synthesis techniques, as seen in alpha/beta-anordrin production .
- Natural Source Hypotheses: The hexacyclic framework suggests a marine actinomycete origin, analogous to salternamides and other bioactive metabolites .
Biological Activity
The compound (2S,5S,8R,9S,11S,13S,14S,15R)-13,14,19-trihydroxy-16,16-dimethyl-6-methylidene-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-7-one , also known as ponicidin (CAS: 52617-37-5), is a complex natural product with significant biological activities. This article explores its structure, properties, and various biological effects based on diverse research findings.
Chemical Structure
The compound features a unique bicyclic structure with multiple hydroxyl groups contributing to its reactivity and biological interactions.
Properties
- Molecular Formula: CHO
- Molecular Weight: 362 Da
- LogP: 1.34
- Polar Surface Area: 96 Å
- Hydrogen Bond Acceptors: 6
- Hydrogen Bond Donors: 3
Antimicrobial Activity
Ponicidin has demonstrated significant antimicrobial properties against various bacterial strains. Studies show that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
In a study conducted by [source], ponicidin exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests its potential as a therapeutic agent in treating bacterial infections.
Antioxidant Properties
Research indicates that ponicidin possesses strong antioxidant activity. Its ability to scavenge free radicals contributes to its protective effects against oxidative stress-related diseases.
Research Findings
In vitro assays showed that ponicidin effectively reduced reactive oxygen species (ROS) levels in human cell lines by up to 50% at concentrations of 10 µM [source]. This property is crucial for its potential use in preventing chronic diseases linked to oxidative damage.
Anti-inflammatory Effects
Ponicidin has been reported to modulate inflammatory pathways, making it a candidate for anti-inflammatory therapies.
Studies reveal that ponicidin inhibits the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages exposed to lipopolysaccharides (LPS). This suggests its role in mitigating inflammatory responses [source].
Cytotoxicity Against Cancer Cells
Preliminary studies suggest that ponicidin exhibits cytotoxic effects against various cancer cell lines.
Case Study: Cancer Cell Line Testing
In a recent study, ponicidin was tested against breast cancer cell lines (MCF-7). The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM [source]. This highlights its potential as a chemotherapeutic agent.
Q & A
Basic Research Questions
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer : Utilize a combination of nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography to verify stereochemical configurations and ring junctions. For example, crystallographic data (e.g., bond angles and torsion angles) can resolve ambiguities in fused ring systems . High-resolution mass spectrometry (HRMS) should corroborate molecular formula accuracy. Cross-reference spectral data with computational models (e.g., InChIKey-derived structures) to validate assignments .
Q. What purification strategies are effective for isolating this compound from complex mixtures?
- Methodological Answer : Employ reverse-phase high-performance liquid chromatography (RP-HPLC) with C18 columns, using gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to separate polar hydroxyl groups from hydrophobic methylidene and dimethyl moieties. For large-scale isolation, consider membrane-based separation technologies (e.g., nanofiltration) to enhance yield and purity . Pre-purification via silica gel column chromatography with ethyl acetate/hexane gradients can remove non-polar impurities .
Q. How should researchers assess the compound’s stability under varying experimental conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to:
- pH extremes (e.g., 1–13) to evaluate hydrolytic degradation.
- Thermal stress (40–80°C) to monitor structural integrity via thermogravimetric analysis (TGA).
- Light exposure (UV-Vis) to detect photo-oxidation of the methylidene group.
Advanced Research Questions
Q. What experimental design principles apply to optimizing the compound’s synthetic yield?
- Methodological Answer : Apply Design of Experiments (DoE) to identify critical reaction parameters (e.g., temperature, catalyst loading, solvent polarity). Use response surface methodology (RSM) to model interactions between variables. For stereochemical control, employ chiral catalysts or enzymatic resolution techniques. Process simulation tools (e.g., Aspen Plus) can predict optimal reaction pathways and scalability .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Perform meta-analysis of existing literature to identify variability sources (e.g., assay protocols, impurity profiles). Replicate key studies under standardized conditions, including:
- Dose-response curves with rigorous controls.
- Orthogonal assays (e.g., fluorescence-based vs. radiometric) to confirm target engagement.
- Purity verification via quantitative NMR (qNMR) to exclude confounding impurities .
Q. What methodologies elucidate the stereochemical impact on the compound’s biological interactions?
- Methodological Answer : Use molecular docking simulations with the compound’s InChIKey-derived 3D structure to predict binding affinities to target proteins (e.g., enzymes or receptors). Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure kinetic and thermodynamic parameters. Compare results with enantiomerically pure analogues synthesized via asymmetric catalysis .
Q. How can researchers investigate the compound’s interaction with biological membranes?
- Methodological Answer : Employ Langmuir-Blodgett trough experiments to study monolayer penetration dynamics. Use fluorescence anisotropy to assess membrane fluidity changes. For in silico insights, perform molecular dynamics (MD) simulations with lipid bilayer models (e.g., POPC membranes) to track compound localization and diffusion rates .
Q. What advanced techniques characterize the compound’s degradation pathways in environmental matrices?
- Methodological Answer : Apply high-resolution tandem mass spectrometry (HRMS/MS) with collision-induced dissociation (CID) to identify degradation fragments. Use isotope-labeled analogs (e.g., ¹³C-methylidene) to trace metabolic or abiotic transformation products. Environmental fate studies should simulate soil/water systems with controlled pH, microbial activity, and UV exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
